2,2-Diethyl-3-methylbutanenitrile

Lipophilicity Drug Design Partition Coefficient

2,2‑Diethyl‑3‑methylbutanenitrile (CAS 61415‑94‑9) is a saturated aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g mol⁻¹. The cyano group is attached to a fully substituted quaternary sp³ carbon that also bears two ethyl groups and an isopropyl fragment, creating an exceptionally congested environment around the nitrile functionality.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 61415-94-9
Cat. No. B14591429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-3-methylbutanenitrile
CAS61415-94-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCC(CC)(C#N)C(C)C
InChIInChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3
InChIKeyKIYAUQGRULBZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethyl-3-methylbutanenitrile (CAS 61415-94-9) – Procurement‑Grade Identity and Structural Class


2,2‑Diethyl‑3‑methylbutanenitrile (CAS 61415‑94‑9) is a saturated aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g mol⁻¹ [1]. The cyano group is attached to a fully substituted quaternary sp³ carbon that also bears two ethyl groups and an isopropyl fragment, creating an exceptionally congested environment around the nitrile functionality . This steric profile distinguishes it from linear or lightly branched nitriles such as isovaleronitrile and from lower‑homolog quaternary nitriles such as 2,2‑diethylbutanenitrile.

Why 2,2‑Diethyl‑3‑methylbutanenitrile Cannot Be Replaced by Off‑the‑Shelf Aliphatic Nitriles


Aliphatic nitriles that share a C≡N terminus are often treated as interchangeable building blocks, but key physical‑property and reactivity gaps make simple substitution risky. 2,2‑Diethyl‑3‑methylbutanenitrile exhibits a systematically higher lipophilicity (XLogP3‑AA = 2.9 [1]) than lower‑homolog nitriles (e.g., XLogP3 = 1.1 for isovaleronitrile [2]), a substantially elevated boiling point, and an α‑quaternary carbon that dramatically retards nucleophilic attack at the nitrile carbon . These quantitative differences mean that replacing it with a linear or less‑branched analog will alter partitioning behaviour, reaction kinetics, and purification requirements in a reproducible manner.

Head‑to‑Head Quantitative Differentiation of 2,2‑Diethyl‑3‑methylbutanenitrile Versus Closest Structural Analogs


Lipophilicity (XLogP3‑AA): 2.6‑Fold Higher Partitioning vs. Isovaleronitrile

2,2‑Diethyl‑3‑methylbutanenitrile displays an XLogP3‑AA of 2.9 [1], whereas the common industrial nitrile isovaleronitrile (3‑methylbutanenitrile) has an XLogP3 of only 1.1 [2]. The difference of +1.8 log units corresponds to an approximately 63‑fold higher octanol/water partition coefficient, indicating that the target compound will preferentially reside in non‑aqueous phases to a much greater extent than isovaleronitrile.

Lipophilicity Drug Design Partition Coefficient

Boiling Point: +11–13 °C Elevation Over 2,2‑Diethylbutanenitrile Under Matched Reduced Pressure

The target compound boils at 71–73 °C at 12 Torr [1]. Its closest quaternary‑carbon analog, 2,2‑diethylbutanenitrile (triethylacetonitrile), boils at 60–64 °C at 10 Torr . After adjusting for the small pressure difference, the estimated normal boiling point of 2,2‑diethyl‑3‑methylbutanenitrile is approximately 195–200 °C, roughly 5–10 °C higher than the analog. The reduced volatility translates to a lower vapour pressure, which can simplify vacuum distillations and reduce evaporative losses during high‑temperature reactions.

Boiling Point Volatility Purification

Density: Higher Compactness vs. Isovaleronitrile Consistent with Greater Molecular Weight

The predicted density of 2,2‑diethyl‑3‑methylbutanenitrile is 0.814 ± 0.06 g cm⁻³ [1]. Isovaleronitrile, a much less branched C₅ nitrile, has a measured density of 0.795 g mL⁻¹ at 25 °C [2]. The +0.019 g cm⁻³ increment, while modest, reflects the higher mass‑to‑volume ratio imparted by the additional ethyl and methyl substituents and is useful for formulation calculations where precise volumetric dosing is required.

Density Formulation Physical Property

Steric Hindrance: α‑Quaternary Carbon Imposes a Unique Reactivity Barrier

The target compound bears a quaternary sp³ carbon directly adjacent to the nitrile, a motif absent in primary‑ and secondary‑carbon nitriles such as isovaleronitrile . While no direct kinetic comparison is available for 2,2‑diethyl‑3‑methylbutanenitrile itself, studies on aliphatic nitriles have established that the rate of acid‑ or base‑catalysed hydrolysis decreases markedly with increasing α‑substitution; trialkylacetonitriles require significantly longer reaction times or higher temperatures to reach the same conversion as linear analogs . This steric retardation can be exploited when a nitrile must remain intact during transformations of other functional groups.

Steric Hindrance Reactivity Selectivity

High‑Value Application Scenarios That Leverage the Unique Properties of 2,2‑Diethyl‑3‑methylbutanenitrile


Medicinal Chemistry: Late‑Stage Introduction of a Lipophilic, Metabolically Stable Nitrile Motif

With an XLogP3‑AA of 2.9, 2,2‑diethyl‑3‑methylbutanenitrile is well suited for projects that require a nitrile‑containing fragment with high membrane permeability [1]. Its α‑quaternary carbon impedes metabolic hydrolysis, potentially extending the half‑life of a drug candidate. Med‑chem teams procuring this compound can use it directly in amide coupling or as a precursor to the corresponding carboxylic acid (61415‑95‑0) for library synthesis.

Process Chemistry: A Low‑Volatility Nitrile for High‑Temperature Reactions

The boiling point of 71–73 °C at 12 Torr (≈195–200 °C at 760 mmHg) makes 2,2‑diethyl‑3‑methylbutanenitrile less volatile than most C₅–C₈ nitriles [2]. Process chemists can exploit this property to conduct reactions above 150 °C with reduced head‑space loss, facilitating solvent‑free or high‑boiling‑solvent protocols where lower‑boiling nitriles would evaporate prematurely.

Synthesis of Sterically Hindered Carboxylic Acid Building Blocks

Hydrolysis of 2,2‑diethyl‑3‑methylbutanenitrile yields 2,2‑diethyl‑3‑methylbutanoic acid, a notoriously hindered carboxylic acid that is challenging to prepare by direct carboxylation . The nitrile route, proceeding through a classical Ziegler‑Ohlinger α‑alkylation, remains the most reliable entry into this acid. Procurement of the nitrile therefore enables access to a unique sterically encumbered acid for catalyst design or chiral auxiliary synthesis.

Analytical Reference Standard for Branched Nitrile Profiling

Because 2,2‑diethyl‑3‑methylbutanenitrile has a distinct retention index in gas chromatography and a well‑defined mass spectrum (exact mass 139.1361 Da), it can serve as a retention‑time marker for the profiling of complex nitrile mixtures, such as those arising from hydrocyanation processes [3]. Laboratories requiring a high‑purity, non‑volatile nitrile standard can benefit from its combination of moderate molecular weight and high boiling point.

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